N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Chlorine: Chlorination of the benzo[d]thiazole core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The final step involves the reaction of the chlorinated benzo[d]thiazole with 4-fluorophenylacetic acid under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the benzo[d]thiazole core or the phenyl ring.
Reduction: Reduction reactions can potentially reduce any nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, compounds of this class can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide
- N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-methylphenyl)acetamide
Uniqueness
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is unique due to the presence of both a chlorine atom on the benzo[d]thiazole ring and a fluorine atom on the phenyl ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c16-11-2-1-3-12-14(11)19-15(21-12)18-13(20)8-9-4-6-10(17)7-5-9/h1-7H,8H2,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEOZWCZKCAHTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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